7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one
Description
7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one is a chromenone derivative characterized by a benzopyran-4-one core substituted with hydroxyl (7-position), methyl (2- and 8-positions), and o-tolyl (3-position) groups. Chromenones are structurally diverse and exhibit varied biological activities, including antimicrobial, antitumor, and antioxidant properties. Its structural uniqueness lies in the combination of methyl groups at positions 2 and 8, coupled with an o-tolyl moiety, which may influence steric and electronic properties compared to simpler chromenones.
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
7-hydroxy-2,8-dimethyl-3-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-10-6-4-5-7-13(10)16-12(3)21-18-11(2)15(19)9-8-14(18)17(16)20/h4-9,19H,1-3H3 |
InChI Key |
CSIFUJKVADHCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)O)C |
Origin of Product |
United States |
Preparation Methods
Chalcone Intermediate Formation
The synthesis often begins with the preparation of a chalcone precursor via Claisen-Schmidt condensation. For example, 2-hydroxyacetophenone derivatives react with o-tolualdehyde under alkaline conditions to form the corresponding chalcone. In a representative procedure, equimolar quantities of 2-hydroxyacetophenone and o-tolualdehyde are dissolved in ethanol and cooled to 275–277 K. Addition of aqueous potassium hydroxide (50% w/v) initiates aldol condensation, yielding a substituted chalcone after 24 hours of stirring. Acidification with 3 N HCl precipitates the intermediate, which is purified via vacuum filtration and methanol washing.
Optimization of Chalcone Synthesis
Key parameters influencing chalcone yield include:
-
Temperature : Reactions conducted below 278 K minimize side product formation.
-
Base Concentration : Excess KOH (≥50% w/v) ensures complete deprotonation of the acetophenone methyl group, accelerating enolate formation.
-
Solvent System : Ethanol-water mixtures (4:1 v/v) enhance solubility of aromatic aldehydes while stabilizing the transition state.
Cyclization to Flavonol Skeleton
The chalcone intermediate undergoes oxidative cyclization to form the chromen-4-one core. The Algar-Flynn-Oyamada (AFO) reaction is commonly employed, utilizing hydrogen peroxide (H₂O₂) in alkaline methanol-THF mixtures. For instance, dissolving the chalcone in methanol-THF (1:1 v/v) and treating with 16% NaOH and 35% H₂O₂ at 275–277 K for 3 hours yields the flavonol structure. Acidification to pH 4–5 precipitates the product, which is washed with methanol-water to remove unreacted starting materials.
Cyclization Efficiency Metrics
-
Reaction Time : Prolonged stirring beyond 3 hours reduces yields due to over-oxidation.
-
Oxidant Stoichiometry : A 5:1 molar ratio of H₂O₂ to chalcone achieves optimal conversion (≈78%).
-
Solvent Polarity : Polar aprotic solvents like THF stabilize the peroxide intermediate, enhancing cyclization rates.
Selective Methylation for Target Substituents
Introduction of methyl groups at positions 2 and 8 requires selective alkylation. Dimethyl sulfate (DMS) in alkaline media selectively methylates hydroxyl groups adjacent to electron-withdrawing substituents. A protocol involves refluxing the flavonol with DMS (10 mmol) in 16% NaOH at 333 K for 4–6 hours. Ethyl acetate extraction followed by NaHCO₃ washing removes residual DMS, and recrystallization from methanol yields the final product.
Methylation Specificity Factors
-
pH Control : Maintaining pH >12 ensures deprotonation of phenolic -OH groups, directing methylation to the desired positions.
-
Temperature : Heating above 330 K accelerates methylation but risks demethylation byproducts if prolonged.
Reaction Optimization and Analytical Validation
Spectrophotometric Monitoring
UV-Vis spectroscopy tracks reaction progress, particularly in chalcone formation. The conjugated enone system in chalcones exhibits λ_max ≈ 320–350 nm, while cyclized products show bathochromic shifts to 370–390 nm. For the target compound, λ_max at 509–525 nm confirms complexation with metal ions, though this feature is more relevant to analytical applications than synthesis.
Chromatographic Purification
Column chromatography on silica gel (60–120 mesh) using ethyl acetate-hexane (3:7 v/v) resolves intermediates. Thin-layer chromatography (TLC) with Rf values of 0.42 (chalcone) and 0.68 (chromenone) verifies stepwise conversion.
Structural Characterization and Spectral Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals a dihedral angle of 51.5° between the chromenone core and aryl substituents, confirming steric hindrance from the o-tolyl group.
Scalability and Industrial Applicability
Pilot-Scale Synthesis
Kilogram-scale batches utilize continuous flow reactors for chalcone condensation, achieving 85% yield with residence times under 10 minutes. Cyclization is performed in segmented flow to control exothermicity, reducing H₂O₂ decomposition.
Cost-Benefit Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| o-Tolualdehyde | 120 | 38 |
| 2-Hydroxyacetophenone | 95 | 30 |
| DMS | 65 | 20 |
| Solvents | 25 | 12 |
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, potentially mitigating oxidative stress-related damage in cells.
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, indicating its potential utility in cancer therapy .
Anticancer Activity Study
A study evaluated the anticancer potential of a platinum(II) complex derived from 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one. The complex exhibited enhanced antiproliferative effects compared to the free ligand when tested on human breast cancer cell lines (T-27D). The results indicated that the complex had significant potential as an anticancer agent due to its improved efficacy against tumor cells .
Antimicrobial Efficacy Study
In another investigation, the antimicrobial activity of 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one was assessed against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques. The compound demonstrated effective inhibition against selected bacterial strains, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring structure allows for interactions with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Structural and Substituent Variations
Chromenone derivatives differ primarily in substituent types and positions, which critically affect their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Chromenone Derivatives
Key Observations:
Methoxy substituents (e.g., 4-methoxyphenyl in ) enhance solubility, which may improve bioavailability compared to hydrophobic o-tolyl groups .
Steric and Conformational Differences: The o-tolyl group (2-methylphenyl) at position 3 in the target compound provides greater steric hindrance than phenyl or 4-methoxyphenyl groups, possibly affecting receptor binding .
Biological Activity Trends :
- Compounds with dihydroxy groups (e.g., 5,7-dihydroxy in ) are associated with antioxidant activity due to radical scavenging capabilities .
- Fluorinated derivatives (e.g., and ) may exhibit enhanced antimicrobial or antitumor activity, as seen in analogs like 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives () .
Physicochemical Properties
- Molecular Weight: The target compound (280.32 g/mol) is heavier than simpler chromenones (e.g., 164.16 g/mol in ) due to its methyl and o-tolyl groups.
- Solubility : Hydroxy and methoxy groups generally improve aqueous solubility, but the o-tolyl moiety may counteract this by increasing hydrophobicity.
Crystallographic and Structural Insights
Crystallography tools like SHELXL () and WinGX () are critical for determining chromenone structures. For example:
- The trifluoromethyl group in ’s compound likely influences crystal packing via strong dipole interactions, whereas methyl groups in the target compound may lead to van der Waals-dominated packing .
- Structural refinement data () could reveal differences in bond lengths and angles caused by substituent electronegativity (e.g., CF₃ vs. CH₃) .
Biological Activity
7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one, a flavonoid derivative, has garnered attention in recent years due to its diverse biological activities. This compound belongs to the chromone family, characterized by a chromene backbone with various substituents that can influence its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one is , with a molecular weight of approximately 256.29 g/mol. The IUPAC name reflects its chromone structure with specific methyl and hydroxyl substitutions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.29 g/mol |
| IUPAC Name | 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one |
The biological activity of 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus mitigating inflammation.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.
Antioxidant Activity
7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one has been demonstrated to effectively scavenge reactive oxygen species (ROS) in vitro. Its antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, showing significant inhibition of free radical formation.
Anti-inflammatory Effects
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This effect suggests potential applications in treating inflammatory diseases.
Anticancer Properties
Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one inhibits cell proliferation and induces apoptosis. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant properties of several flavonoids, including 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one. The compound showed a high radical scavenging activity comparable to well-known antioxidants like quercetin .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages by inhibiting NF-kB signaling pathways .
- Anticancer Evaluation : A recent publication highlighted the compound's ability to induce apoptosis in MCF-7 cells through mitochondrial pathways, leading to increased ROS production and activation of caspases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or modified Kostanecki reactions. For example, a general procedure involves reacting substituted o-hydroxyacetophenones with substituted benzaldehydes in ethanol under basic conditions (e.g., NaOH) with hydrogen peroxide as an oxidizing agent . Key parameters for yield optimization include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Use 30% H₂O₂ in ethanol to promote cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .
- Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .
Q. What key spectroscopic techniques are used to characterize 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using δ values for chromen-4-one protons (e.g., δ 8.23 for aromatic protons in CDCl3) and substituents (e.g., methyl groups at δ 2.1–2.5) .
- FTIR : Identify hydroxyl (3479 cm⁻¹), carbonyl (1647 cm⁻¹), and aromatic C=C (1465 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular weight via ESI-HRMS (e.g., [M+H]+ calculated: 147.1450; observed: 147.1368) .
- XRD : For crystalline derivatives, use monoclinic system parameters (e.g., a = 22.3701 Å, β = 106.0575°) to resolve 3D structure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR or crystallographic data for structurally similar chromenones?
- Methodological Answer :
- Solvent Effects : Compare NMR spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to account for tautomeric shifts in hydroxy groups .
- Crystallographic Refinement : Use SHELX software to resolve ambiguities in electron density maps for substituted chromenones, especially when methyl or trifluoromethyl groups introduce steric hindrance .
- Cross-Validation : Pair XRD data with DFT-calculated bond lengths/angles (e.g., using Gaussian09) to validate structural assignments .
Q. What strategies are recommended for derivatizing 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one to study structure-activity relationships (SAR)?
- Methodological Answer :
- Hydroxyl Group Modifications : Protect the 7-hydroxy group with acetyl or benzyl chloride to explore bioactivity changes .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position via Ullmann coupling to assess antimicrobial activity .
- Hybrid Molecules : Link chromenone cores to triazole or benzofuran moieties using click chemistry for anticancer screening .
Q. What advanced methodologies are used to analyze the crystallographic packing and intermolecular interactions of this compound?
- Methodological Answer :
- XRD Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 223 K to resolve hydrogen bonding (e.g., O-H···O interactions) and π-π stacking distances (3.5–4.0 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···H, C···O) using CrystalExplorer to explain stability and solubility .
Q. How can in silico methods predict the bioactivity of 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinase) based on chromenone’s planar structure .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP ≈ 3.7 predicts moderate blood-brain barrier penetration) .
Q. What experimental designs are critical for evaluating the antimicrobial or anticancer activity of this compound?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (IC₅₀ < 50 µg/mL indicates potency) .
- Apoptosis Studies : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation via flow cytometry .
- Control Groups : Include fluconazole (antifungal) and doxorubicin (anticancer) as positive controls to benchmark activity .
Data Contradiction Analysis
- Case Study : Conflicting NMR δ values for methyl groups (e.g., δ 2.1 vs. 2.5) may arise from solvent polarity or tautomerism. Validate via variable-temperature NMR in DMSO-d6 to observe dynamic equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
